molecular formula C14H10N2OS B11939231 (3-Amino-1-benzothien-2-YL)(2-pyridinyl)methanone CAS No. 301538-70-5

(3-Amino-1-benzothien-2-YL)(2-pyridinyl)methanone

Cat. No.: B11939231
CAS No.: 301538-70-5
M. Wt: 254.31 g/mol
InChI Key: IIEUJBQZYRHPFK-UHFFFAOYSA-N
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Description

(3-Amino-1-benzothien-2-YL)(2-pyridinyl)methanone is a chemical compound with the molecular formula C14H10N2OS and a molecular weight of 254.313 g/mol . This compound is known for its unique structure, which combines a benzothiophene ring with a pyridine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-1-benzothien-2-YL)(2-pyridinyl)methanone typically involves the reaction of 3-amino-1-benzothiophene with 2-pyridinecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures . The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(3-Amino-1-benzothien-2-YL)(2-pyridinyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

(3-Amino-1-benzothien-2-YL)(2-pyridinyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Amino-1-benzothien-2-YL)(2-pyridinyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • (3-Amino-1-benzothien-2-YL)(3-pyridinyl)methanone
  • (3-Amino-1-benzothien-2-YL)(4-pyridinyl)methanone
  • (3-Amino-1-benzofuran-2-YL)(4-pyridinyl)methanone

Uniqueness

(3-Amino-1-benzothien-2-YL)(2-pyridinyl)methanone is unique due to its specific combination of a benzothiophene ring and a pyridine ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

301538-70-5

Molecular Formula

C14H10N2OS

Molecular Weight

254.31 g/mol

IUPAC Name

(3-amino-1-benzothiophen-2-yl)-pyridin-2-ylmethanone

InChI

InChI=1S/C14H10N2OS/c15-12-9-5-1-2-7-11(9)18-14(12)13(17)10-6-3-4-8-16-10/h1-8H,15H2

InChI Key

IIEUJBQZYRHPFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)C3=CC=CC=N3)N

Origin of Product

United States

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